molecular formula C9H11N5O2S B1350588 Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 90559-98-1

Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1350588
CAS No.: 90559-98-1
M. Wt: 253.28 g/mol
InChI Key: GULODKWZYHQFFL-UHFFFAOYSA-N
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Description

Ethyl 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 90559-98-1) is a nitrogen-rich heterocyclic compound with the molecular formula C₉H₁₁N₅O₂S and a molar mass of 253.28 g/mol . Its structure features a triazolo[1,5-a]pyrimidine core substituted with a methylthio group at position 2, an amino group at position 7, and an ethyl ester at position 4. This compound is part of a broader class of [1,2,4]triazolo[1,5-a]pyrimidines, which are renowned for their pharmacological and agrochemical applications, including herbicidal, antimicrobial, and antitumor activities .

The compound is synthesized via multi-component reactions (MCRs) involving 3,5-diaminotriazole, aldehydes, and β-keto esters under acidic or ionic conditions . Its structural versatility allows for regioselective functionalization, enabling the development of derivatives with tailored bioactivities .

Properties

IUPAC Name

ethyl 7-amino-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2S/c1-3-16-7(15)5-4-11-8-12-9(17-2)13-14(8)6(5)10/h4H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULODKWZYHQFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)SC)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379241
Record name Ethyl 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90559-98-1
Record name Ethyl 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

Reaction Conditions

  • The key cyclocondensation reaction is carried out in acetic acid as solvent.
  • Heating is applied for approximately 5 hours to facilitate ring closure and substitution reactions.
  • The reaction proceeds under acidic conditions, which also promote Dimroth rearrangement if necessary to achieve the correct triazolo[1,5-a]pyrimidine framework.

Yield and Purity

  • Reported yields for this synthesis are around 70% , indicating a relatively efficient process.
  • Purification typically involves recrystallization or chromatographic techniques to isolate the target compound with high purity.

Detailed Preparation Method

Step Description Reagents/Conditions Outcome
1 Preparation of 3-amino-5-methylthio-1,2,4-triazole Commercially available or synthesized via known methods Triazole intermediate
2 Cyclocondensation with ethyl pyrimidine derivative React 3-amino-5-methylthio-1,2,4-triazole with ethyl 4,6-dichloropyrimidine-5-carboxylate in acetic acid, heat for 5 h Formation of triazolo[1,5-a]pyrimidine ring with methylthio and ethyl carboxylate substituents
3 Work-up and purification Cooling, filtration, recrystallization Pure Ethyl 7-Amino-2-(methylthio)triazolo[1,5-a]pyrimidine-6-carboxylate

Mechanistic Insights

  • The reaction mechanism involves nucleophilic attack of the amino group on the pyrimidine ring, followed by ring closure to form the fused triazolo-pyrimidine system.
  • The methylthio group is retained from the triazole starting material.
  • Acidic conditions facilitate rearrangements and stabilize intermediates, ensuring the formation of the desired regioisomer.

Comparative Synthesis Notes

  • Alternative methods for synthesizing related triazolo[1,5-a]pyrimidines involve oxidative cyclization of pyrimidin-2-yl-amidines or condensation of hydrazinylpyrimidines with carbonyl compounds, followed by rearrangement.
  • However, for the methylthio-substituted derivative, the direct cyclocondensation with 3-amino-5-methylthio-1,2,4-triazole remains the most straightforward and reported method.

Summary Table of Preparation Parameters

Parameter Details
Starting materials 3-Amino-5-methylthio-1,2,4-triazole; ethyl pyrimidine derivative
Solvent Acetic acid
Temperature Heating (typically reflux or ~100°C)
Reaction time ~5 hours
Yield ~70%
Purification Recrystallization or chromatography
Key reaction type Cyclocondensation and ring closure
Mechanistic features Nucleophilic substitution, Dimroth rearrangement under acidic conditions

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methylthio groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Structural Characteristics

The compound features a triazolo-pyrimidine core structure, which is known for its ability to interact with various biological targets. The presence of the amino and methylthio groups enhances its solubility and reactivity, making it a suitable candidate for further modifications and biological evaluations.

Anticancer Activity

Numerous studies have investigated the anticancer properties of Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. Its derivatives have shown promising results against various cancer cell lines.

Case Studies

  • Study on MGC-803 Cells : A study demonstrated that derivatives of this compound inhibited cell proliferation in MGC-803 gastric cancer cells through the suppression of the ERK signaling pathway. The most active derivative exhibited an IC50 value of 3.91 μM, indicating strong cytotoxic effects .
  • Breast Cancer Cell Lines : In vitro assays revealed that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values ranging from 0.24 μM to 3.91 μM .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity.

Research Findings

Research indicates that compounds within this class exhibit antibacterial and antifungal properties. For instance, derivatives have been tested against various bacterial strains and have shown efficacy comparable to traditional antibiotics .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory activities. Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting potential applications in treating inflammatory diseases .

Enzyme Inhibition

Research has indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property can be leveraged for developing drugs targeting metabolic disorders .

Compound Name Target Cell Line IC50 (μM) Mechanism of Action
Compound H12MGC-8033.91ERK pathway inhibition
Compound AMDA-MB-23117.83Induces apoptosis
Compound BMCF-719.73Cell cycle arrest

Mechanism of Action

The mechanism by which Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves the inhibition of key enzymes and signaling pathways. For instance, it has been shown to inhibit the ERK signaling pathway, which is crucial for cell proliferation and survival . By blocking this pathway, the compound can induce apoptosis and cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares the target compound with structurally related derivatives, emphasizing substituent variations and their impact on properties:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Biological Activities Reference CAS/ID
Ethyl 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2-(SCH₃), 7-NH₂, 6-COOEt C₉H₁₁N₅O₂S 253.28 Antidiabetic (docking studies) 90559-98-1
Ethyl 7-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2-cyclobutyl, 7-NH₂, 6-COOEt C₁₂H₁₅N₅O₂ 261.28 Not reported 1379811-62-7
Ethyl 4,7-dihydro-2-(methylthio)-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2-(SCH₃), 7-oxo, 6-COOEt C₈H₉N₅O₃S 255.25 Cannabinoid receptor (CB2) activity 12i
Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2-(SC₂H₅), 7-CH₃, 6-COOEt C₁₁H₁₄N₄O₂S 266.30 Discontinued (no activity reported) 1189166-68-4
Ethyl 7-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2-(SCH₃), 7-CH₃, 6-COOEt C₁₀H₁₂N₄O₂S 252.29 Herbicidal potential 907971-34-0

Stability and Reactivity

  • The methylthio group at position 2 enhances nucleophilic substitution reactivity, enabling further derivatization (e.g., oxidation to sulfone or displacement with amines) .
  • The ethyl ester at position 6 can be hydrolyzed to carboxylic acids for enhanced water solubility or converted to amides for improved bioavailability .

Biological Activity

Ethyl 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 90559-98-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer effects, synthesis methods, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₁N₅O₂S
  • Molecular Weight : 253.28 g/mol
  • Density : 1.59 g/cm³ (predicted)
  • pKa : 1.22 (predicted) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. A significant study evaluated various derivatives for their antiproliferative activity against human breast cancer cell lines MDA-MB-231 and MCF-7 using the MTT assay.

Key Findings from Anticancer Studies

CompoundIC50 (MDA-MB-231)IC50 (MCF-7)Comparison to Cisplatin
4c17.83 μM20.97 μMMore potent
4j19.73 μM20.33 μMMore potent
Cisplatin38.6 μM83.1 μMReference

The compounds 4c and 4j exhibited superior activity compared to Cisplatin, a standard chemotherapy drug, indicating their potential as effective anticancer agents .

The mechanism by which this compound induces cell death in cancer cells is under investigation. Preliminary findings suggest that the presence of specific substituents on the triazolopyrimidine scaffold enhances its biological activity. Further studies are necessary to explore protein target identification and the pathways involved in apoptosis induction .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • One-Pot Synthesis : A straightforward method involving the reaction of triazoles with aldehydes and ethyl acetoacetate.
  • Microwave-Assisted Synthesis : An eco-friendly approach that enhances yield and reduces reaction time without catalysts .

Broader Biological Activities

Beyond its anticancer properties, derivatives of triazolopyrimidines have been documented for their antimicrobial and antiparasitic activities. The fusion of the triazole and pyrimidine rings creates compounds that exhibit a wide range of therapeutic effects, making them valuable in drug design .

Q & A

Q. What are the standard synthetic routes for Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing aminotriazole derivatives with diethyl ethoxymethylenemalonate in glacial acetic acid for 3 hours, followed by filtration and purification via crystallization (e.g., using ethanol or cold water) . Alternative approaches include solvent-free fusion methods with dimethylformamide (DMF) and methanol, which yield high-purity products after recrystallization .

Q. How can researchers characterize the structural integrity of this compound?

Key characterization techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and hydrogen environments (e.g., methylthio groups resonate at δ ~2.5 ppm for 1H^1H) .
  • IR spectroscopy : Identification of functional groups (e.g., C=O stretch ~1700 cm1^{-1}, C=N stretch ~1600 cm1^{-1}) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 533 for derivatives) and fragmentation patterns .
  • Elemental analysis : Validation of C, H, N percentages against theoretical values (e.g., ±0.3% deviation) .

Q. What purification strategies are effective for isolating this compound?

Common methods include:

  • Cold filtration : Removing precipitates after reflux by cooling the reaction mixture .
  • Recrystallization : Using ethanol, ethyl ether, or dioxane to enhance purity .
  • Solvent washing : Cold water or ether to eliminate unreacted reagents .

Q. How stable is this compound under varying storage conditions?

While specific stability data are limited, triazolopyrimidine derivatives generally require storage in inert atmospheres (e.g., argon) at low temperatures (-20°C) to prevent oxidation of the methylthio group. Monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How can regioselectivity be controlled during synthesis?

Regioselectivity is influenced by reaction conditions:

  • Acidic vs. ionic conditions : Acidic environments favor 2-amino-7-methyl-5-phenyl derivatives, while ionic conditions promote dihydro analogues (e.g., 4,7-dihydro structures) .
  • Catalysts : TMDP in water-ethanol mixtures (1:1 v/v) enhances yields for 5-amino-7-(4-chlorophenyl) derivatives .
  • Temperature : Lower temperatures (<100°C) stabilize intermediates, reducing side products .

Q. What structural features influence biological activity in triazolopyrimidine derivatives?

  • Methylthio group : Enhances lipophilicity and membrane permeability, critical for cannabinoid receptor (CB2) binding .
  • Aromatic substituents : Electron-withdrawing groups (e.g., chloro) improve metabolic stability, as seen in pyrazolo[1,5-a]pyrimidine analogues .
  • Carboxylate ester : Modifies solubility and bioavailability; hydrolysis to free acids can alter target engagement .

Q. How should researchers resolve contradictions in spectral data across studies?

  • Cross-validation : Compare 1H^1H NMR shifts with structurally similar compounds (e.g., ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., space group P-1, unit cell parameters) provides definitive bond-length and angle data .
  • Computational modeling : DFT calculations predict spectral properties and identify misassignments .

Q. What computational tools are recommended for predicting reactivity?

  • Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., methylthio vs. cyano groups) on reaction pathways .
  • Molecular docking : Screens derivatives for target binding (e.g., CB2 receptor pockets) .

Q. Can alternative synthetic routes improve scalability?

  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes for triazolopyrimidine cores .
  • Green solvents : Ethanol-water mixtures (1:1 v/v) achieve >67% yields with TMDP catalysis, minimizing waste .

Q. How do substituents at the pyrimidine ring affect reactivity?

  • Electron-donating groups (e.g., methyl) : Stabilize intermediates, accelerating cyclization .
  • Bulky substituents (e.g., aryl) : Steric hindrance may reduce yields but improve regioselectivity .

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